Methyl 2-nonynoate

Descripción

Nomenclature and Chemical Identity in Scholarly Contexts

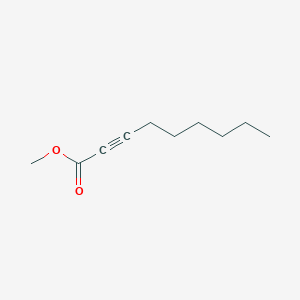

In academic literature, precision in naming and identifying chemical compounds is paramount. Methyl 2-nonynoate is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature as methyl non-2-ynoate . thermofisher.comfishersci.ptchemspider.comnist.gov This name clearly indicates a nine-carbon chain (non-), a triple bond at the second position (-2-yne), and a methyl ester functional group (-oate).

The compound is also known by several synonyms, which may be encountered in various chemical databases and older publications. These include 2-nonynoic acid, methyl ester , methyl octine carbonate , and methyl octyne carbonate . chemspider.comfragranceconservatory.comontosight.ai The unique identity of this compound is definitively established by its CAS (Chemical Abstracts Service) Registry Number, which is 111-80-8 . nist.govfragranceconservatory.comchemicalbook.comsigmaaldrich.com

The molecular and structural identity of this compound is further defined by its chemical formula, C10H16O2, and a molecular weight of approximately 168.23 g/mol . thermofisher.comsigmaaldrich.comchemimpex.comchemicalbook.com Its linear formula is CH3(CH2)5C≡CCO2CH3. fishersci.ptsigmaaldrich.comsigmaaldrich.com This information is crucial for accurate documentation and replication of scientific research.

Interactive Data Table: Chemical Identifiers for this compound

| Identifier | Value | Source |

| IUPAC Name | methyl non-2-ynoate | thermofisher.comfishersci.ptchemspider.comnist.gov |

| CAS Number | 111-80-8 | nist.govfragranceconservatory.comchemicalbook.comsigmaaldrich.com |

| Molecular Formula | C10H16O2 | thermofisher.comnist.govchemimpex.comchemicalbook.com |

| Molecular Weight | 168.23 g/mol | sigmaaldrich.comchemimpex.comsigmaaldrich.com |

| Linear Formula | CH3(CH2)5C≡CCO2CH3 | fishersci.ptsigmaaldrich.comsigmaaldrich.com |

| InChI Key | NTLJTUMJJWVCTL-UHFFFAOYSA-N | thermofisher.comfishersci.ptnist.gov |

Significance and Research Relevance of this compound as a Chemical Compound

The significance of this compound in academic research stems from its dual functionality. It possesses a reactive alkyne group and an ester group, making it a versatile intermediate in organic synthesis. chemimpex.com

Research in Organic Synthesis:

The carbon-carbon triple bond in this compound is a site of high electron density, making it susceptible to a variety of chemical transformations. Researchers have utilized this reactivity in several ways:

Hydrogenation: The alkyne can be selectively hydrogenated to form either the corresponding Z-alkene (cis) or the fully saturated alkane, depending on the catalyst and reaction conditions. For instance, the use of Lindlar's catalyst allows for the stereoselective synthesis of the Z-alkene. researchgate.net This is a fundamental reaction taught in organic chemistry. researchgate.net

Coupling Reactions: The terminal alkyne can participate in various cross-coupling reactions, such as the Sonogashira coupling, which are powerful methods for forming carbon-carbon bonds. bohrium.com These reactions are instrumental in constructing more complex molecular architectures.

Addition Reactions: The triple bond can undergo addition reactions with a range of reagents, leading to the formation of diverse functionalized products.

Synthesis of Heterocycles: Acetylenic esters like this compound are valuable precursors for the synthesis of heterocyclic compounds, which are prevalent in pharmaceuticals and natural products.

In a 2016 study, this compound was used as an acceptor alkyne in a palladium-catalyzed alkyne-alkyne coupling reaction to prepare a model enyne. rsc.org This highlights its role in the development of new synthetic methodologies. rsc.org

Applications in Other Research Areas:

Beyond fundamental organic synthesis, this compound is a subject of interest in other research domains:

Fragrance and Flavor Chemistry: While this article focuses on academic research, it is noteworthy that the unique olfactory properties of this compound, often described as having a violet-like odor, have led to its study and use in the fragrance industry. fragranceconservatory.comchemicalbook.com This application is based on the relationship between its chemical structure and sensory perception.

Materials Science: The ability of alkynes to participate in polymerization reactions makes compounds like this compound potential monomers for the synthesis of specialty polymers and resins with unique properties. chemimpex.com

Interactive Data Table: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Physical State | Clear, colorless to pale yellow liquid | chemimpex.comtcichemicals.comstarshinechemical.com |

| Boiling Point | 121 °C at 20 mmHg | fishersci.ptchemicalbook.comtcichemicals.comstarshinechemical.com |

| Density | ~0.915 g/mL at 25 °C | sigmaaldrich.comchemimpex.com |

| Refractive Index | ~1.446 - 1.450 at 20-25 °C | thermofisher.comsigmaaldrich.comchemimpex.comtcichemicals.com |

| Solubility | Insoluble in water; soluble in organic solvents | guidechem.com |

Historical Perspectives on this compound Research Development

The study of acetylenic compounds, including acetylenic esters like this compound, has a rich history in organic chemistry. The development of synthetic methods to create and modify the carbon-carbon triple bond has been a continuous area of research.

The broader class of acetylenic esters gained significant attention as their synthetic utility became more apparent. Early research focused on fundamental reactions and the preparation of these compounds. For instance, methods for preparing γ-hydroxy-α,β-acetylenic esters were developed, expanding the toolkit for organic chemists. researchgate.net

A significant leap in the synthesis of conjugated acetylenic compounds came with the development of metal-catalyzed cross-coupling reactions in 1975. bohrium.com The palladium-copper catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides, in particular, provided a reliable method for synthesizing enyne-based acetylenic materials. bohrium.com These advancements paved the way for more complex applications of compounds like this compound.

More recent research has focused on developing more efficient and selective catalytic systems. For example, efforts have been made to find more reactive and long-lasting catalysts for these coupling reactions, including for less reactive starting materials. bohrium.com The development of methods for the enantioselective addition of alkynes to carbonyl groups represents another major advancement, allowing for the synthesis of chiral propargylic alcohols, which are important building blocks in medicinal chemistry. researchgate.net

The synthesis and reactions of phosphorus ylides derived from acetylenic esters and triphenylphosphine (B44618) have also been an area of investigation, providing efficient routes to stable, nitrogen-containing phosphorus ylides under neutral conditions. tandfonline.com

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

methyl non-2-ynoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O2/c1-3-4-5-6-7-8-9-10(11)12-2/h3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTLJTUMJJWVCTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC#CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3047639 | |

| Record name | Methyl 2-nonynoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3047639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colourless oily liquid; Peach, violet aroma | |

| Record name | Methyl octynecarboxylate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031273 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Methyl 2-nonynoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1355/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

121.00 to 122.00 °C. @ 20.00 mm Hg | |

| Record name | Methyl octynecarboxylate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031273 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble in oils; Insoluble in water, Soluble (in ethanol) | |

| Record name | Methyl 2-nonynoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1355/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.913-0.916 | |

| Record name | Methyl 2-nonynoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1355/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

111-80-8 | |

| Record name | Methyl 2-nonynoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111-80-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Nonynoic acid methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111808 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 2-nonynoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72102 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Nonynoic acid, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl 2-nonynoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3047639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl non-2-ynoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.554 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL 2-NONYNOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8RN66UR57V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Methyl octynecarboxylate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031273 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Advanced Synthetic Methodologies and Chemical Transformations of Methyl 2 Nonynoate

Modern Approaches to Methyl 2-Nonynoate Synthesis

The synthesis of 2-alkynoates like this compound is a significant area of research, as these compounds are versatile precursors for many biologically active molecules. nih.gov However, challenges such as the tendency of these esters to isomerize into allenes under basic conditions necessitate the development of robust and direct synthetic methods. nih.gov

Esterification of 2-Nonynoic Acid with Methanol (B129727)

One of the most fundamental methods for preparing this compound is the direct esterification of its corresponding carboxylic acid, 2-nonynoic acid, with methanol. This reaction is a classic example of Fischer-Speier esterification. The process typically involves heating the carboxylic acid and an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The acid protonates the carbonyl oxygen of the 2-nonynoic acid, which enhances its electrophilicity and facilitates nucleophilic attack by methanol. The reaction proceeds through a tetrahedral intermediate, and subsequent elimination of a water molecule yields the final product, this compound. The use of excess methanol helps to shift the equilibrium towards the product side, maximizing the yield.

Table 1: Typical Conditions for Fischer Esterification

| Parameter | Condition |

|---|---|

| Reactants | 2-Nonynoic Acid, Methanol (often as solvent) |

| Catalyst | Concentrated H₂SO₄, HCl, or p-TsOH |

| Temperature | Reflux |

| Reaction Time | Several hours |

Synthesis from Heptaldehyde via Heptyne and Heptyne Carboxylic Acid

A multi-step synthesis starting from a readily available aldehyde provides a versatile route to this compound. One such pathway begins with heptaldehyde.

Conversion of Heptaldehyde to 1-Heptyne: The transformation of an aldehyde to a terminal alkyne can be efficiently achieved using the Corey-Fuchs reaction. This involves reacting heptaldehyde with carbon tetrabromide and triphenylphosphine (B44618) to form a dibromo-olefin intermediate. Subsequent treatment of this intermediate with a strong base, such as n-butyllithium, results in elimination and the formation of 1-heptyne.

Carboxylation of 1-Heptyne: The terminal alkyne, 1-heptyne, is then deprotonated with a strong base like n-butyllithium to form lithium heptynilide. This acetylide anion is a potent nucleophile that can react with carbon dioxide (in the form of dry ice) in an anhydrous ether solvent. An acidic workup then yields 2-nonynoic acid.

Esterification: The final step is the esterification of the newly synthesized 2-nonynoic acid with methanol, as described in section 2.1.1, to produce this compound. An alternative preparation has been noted starting from 2-octene, which is converted to 1-octyne (B150090) and then to octyne carboxylic acid. chemicalbook.com

Exploration of Alkyne Functional Group Reactivity in this compound Synthesis

The inherent reactivity of the alkyne functional group offers advanced strategies for synthesizing 2-alkynoates. mdpi.commasterorganicchemistry.com The high energy stored in the triple bond can be harnessed to drive complex transformations. mdpi.com One modern approach involves the use of rhodium carbenoids. In a recently developed method, rhodium(II)-catalyzed reactions between silyl (B83357) enol ethers and 3-siloxy-2-diazobutenoates provide a direct and stereoselective route to highly functionalized alkyl 2-alkynoates. nih.gov This transformation proceeds through the formation of a transient vinylcarbenoid, which undergoes a vinylogous addition followed by a unique siloxy group migration to yield the alkyne product as a single diastereomer. nih.gov Such methods highlight the rich chemistry of rhodium-stabilized vinylcarbenoids and their application in novel synthetic transformations. nih.gov

Mechanistic Studies of this compound Reactions

The reactivity of this compound is dominated by its carbon-carbon triple bond, which can undergo a variety of addition reactions. masterorganicchemistry.com Among the most crucial of these is hydrogenation, which reduces the alkyne to an alkene or alkane.

Hydrogenation of this compound to Alkenes

The partial hydrogenation of alkynes to alkenes is a key transformation in organic synthesis. polimi.it This reaction involves the addition of two hydrogen atoms across the triple bond, typically using hydrogen gas and a metal catalyst. libretexts.org The choice of catalyst and reaction conditions is critical to prevent over-reduction to the corresponding alkane.

Stereoselectivity and Chemoselectivity in Lindlar's Catalyst Hydrogenation

Lindlar's catalyst is the preeminent reagent for the stereoselective partial hydrogenation of alkynes to cis-alkenes. polimi.itmasterorganicchemistry.com This heterogeneous catalyst consists of palladium deposited on calcium carbonate (or barium sulfate) and "poisoned" with a lead salt, such as lead(II) acetate, and often quinoline. polimi.itmasterorganicchemistry.com

Stereoselectivity: The hydrogenation process occurs on the surface of the metal catalyst. libretexts.org Both the alkyne and the hydrogen gas adsorb onto the catalyst surface. The hydrogen atoms are then delivered to the same face of the alkyne's triple bond, a process known as syn-addition. libretexts.orgkhanacademy.org This mechanistic constraint results in the exclusive formation of the cis or (Z)-alkene. For this compound, this would yield Methyl (Z)-2-nonenoate.

Chemoselectivity: The "poisoning" of the palladium catalyst with lead is crucial for its chemoselectivity. masterorganicchemistry.com The lead deactivates the most active sites on the palladium surface, making the catalyst less reactive. masterorganicchemistry.com This modification allows the catalyst to effectively reduce the highly reactive alkyne functional group while being significantly less active towards the resulting alkene. masterorganicchemistry.com This prevents the subsequent reduction of the alkene to an alkane, thus ensuring high selectivity for the partial hydrogenation product. polimi.it The Lindlar catalyst is known to be intrinsically stereoselective for cis-alkenes in the hydrogenation of internal alkynes. polimi.it

Table 2: Comparison of Hydrogenation Selectivity

| Catalyst | Substrate | Product Selectivity | Key Feature |

|---|---|---|---|

| Pd/C | Alkyne | Alkane (major) | High activity, leads to complete reduction |

| Lindlar's Catalyst | Alkyne | cis-Alkene (major) | Poisoned catalyst, high stereoselectivity and chemoselectivity masterorganicchemistry.com |

Reactions Involving the Triple Bond of this compound

The carbon-carbon triple bond in this compound is the primary site of its reactivity, enabling a variety of addition and cycloaddition reactions. These transformations are fundamental to its utility as a synthetic intermediate.

One of the most significant reactions of alkynes is the 1,3-dipolar cycloaddition. While specific examples directly involving this compound are not extensively documented in readily available literature, the general reactivity of acetylenic esters suggests its utility in forming five-membered heterocyclic rings. For instance, the reaction of alkynes with azides, often catalyzed by copper or ruthenium, is a well-established method for the synthesis of 1,2,3-triazoles. The regioselectivity of this reaction can be controlled to yield either 1,4- or 1,5-disubstituted triazoles, which are important scaffolds in medicinal chemistry.

Similarly, the reaction of this compound with nitrile oxides would be expected to produce isoxazoles, another important class of heterocyclic compounds with diverse biological activities. The regiochemistry of this cycloaddition is governed by the electronic and steric properties of both the alkyne and the nitrile oxide.

Furthermore, the triple bond of this compound can undergo various addition reactions. Hydrohalogenation, for example, would lead to the formation of vinyl halides, which are themselves versatile synthetic intermediates. The regioselectivity of this addition typically follows Markovnikov's rule, although anti-Markovnikov addition can be achieved under radical conditions.

Derivatization Reactions of this compound for Novel Compound Generation

The presence of both an alkyne and an ester functional group in this compound allows for a wide array of derivatization reactions, leading to the generation of novel compounds with tailored properties. These reactions can target either the triple bond, the ester moiety, or both.

The triple bond can be selectively reduced to afford either the corresponding (Z)- or (E)-alkene, namely methyl (Z)-2-nonenoate or methyl (E)-2-nonenoate, respectively. The stereochemical outcome of the reduction can be controlled by the choice of catalyst and reaction conditions. For example, Lindlar's catalyst is commonly used for the syn-hydrogenation to the cis-alkene, while dissolving metal reductions typically yield the trans-alkene. Complete reduction of the triple bond to the corresponding saturated ester, methyl nonanoate, can also be readily achieved.

The ester group of this compound can be hydrolyzed to the corresponding carboxylic acid, 2-nonynoic acid. This acid can then be converted into a variety of other functional groups, such as acid chlorides, amides, and other esters, further expanding the synthetic utility of the original molecule.

Simultaneous modification of both the triple bond and the ester group can lead to the synthesis of highly functionalized molecules. For example, the reduction of the triple bond followed by derivatization of the ester group can generate a library of related compounds for structure-activity relationship studies in drug discovery.

Nickel-Catalyzed Carbocyclization Studies with Analogs

While specific studies on the nickel-catalyzed carbocyclization of this compound are not prominently reported, research on analogous methyl alkynoates provides significant insights into its potential reactivity. Nickel catalysis has emerged as a powerful tool for the construction of carbocyclic and heterocyclic rings.

In nickel-catalyzed carbocyclization reactions, an organonickel species adds across the triple bond of the alkyne, followed by an intramolecular insertion of a tethered unsaturation, such as an alkene or another alkyne. This process generates a new ring system and a new carbon-carbon bond. The regioselectivity and stereoselectivity of these reactions are often controlled by the nature of the nickel catalyst, the ligands employed, and the substrate structure.

For instance, nickel-catalyzed cyclization of enynes (molecules containing both a double and a triple bond) is a well-established method for the synthesis of five- and six-membered rings. It is conceivable that a derivative of this compound, appropriately functionalized with an olefinic tether, could undergo such a cyclization to produce complex carbocyclic structures. These types of reactions are highly valuable in the synthesis of natural products and other biologically active molecules.

This compound as a Building Block in Complex Molecule Synthesis

The versatile reactivity of this compound makes it a valuable C9 building block for the synthesis of more complex molecules, finding applications in various sectors of the chemical industry. nih.gov

Applications in Pharmaceutical Intermediate Production

The incorporation of the structural motifs accessible from this compound is a common strategy in the design of new pharmaceutical agents. nih.gov Heterocyclic compounds, which can be synthesized from this compound through cycloaddition reactions, are prevalent in many approved drugs. For example, pyrazole (B372694) derivatives, which can be synthesized from 1,3-dicarbonyl compounds and hydrazines (which can be conceptually derived from the hydration of the alkyne in this compound followed by condensation), are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The synthesis of pyrazole-containing agrochemicals like Bixafen and Fluxapyroxad often involves a [3+2] cycloaddition to form the core pyrazole ring. mit.edu

| Pharmaceutical Scaffold | Potential Synthetic Route from this compound Analog | Therapeutic Area |

| Substituted Pyrazoles | 1,3-Dipolar cycloaddition with diazo compounds | Anti-inflammatory, Analgesic, Anticancer |

| Substituted Isoxazoles | 1,3-Dipolar cycloaddition with nitrile oxides | Antibacterial, Antifungal, Antiviral |

| Functionalized Alkenes | Stereoselective reduction of the triple bond | Various, as building blocks |

This table presents potential applications based on the known reactivity of acetylenic esters.

Role in Agrochemical Intermediate Synthesis

Similar to its role in pharmaceuticals, this compound serves as a precursor for the synthesis of active ingredients in agrochemicals. nih.gov The development of novel insecticides and fungicides often relies on the synthesis of molecules with specific structural features that can be derived from versatile building blocks like this compound. For example, the pyrazole core is a key feature in several modern fungicides, and its synthesis can be achieved through pathways involving alkyne precursors. The insecticide NKY-312, a highly active candidate, highlights the importance of novel heterocyclic structures in agrochemical development. researchgate.net

| Agrochemical Class | Key Structural Motif | Potential Synthetic Contribution of this compound |

| Fungicides | Pyrazole ring | Precursor to the 1,3-dicarbonyl or equivalent for pyrazole synthesis |

| Insecticides | Varied heterocyclic systems | Building block for the carbon backbone and introduction of functional groups |

| Herbicides | Varied functionalized structures | Source of a C9 alkyl chain with versatile reactivity |

This table illustrates the potential role of this compound in agrochemical synthesis based on common structural motifs.

Utility in Specialty Polymer and Resin Precursor Development

The triple bond in this compound makes it a candidate monomer for the synthesis of specialty polymers. Acetylenic polymers are a class of materials with interesting electronic and optical properties. The polymerization of substituted acetylenes can be achieved using various transition metal catalysts, leading to polymers with conjugated backbones.

While the direct polymerization of this compound is not widely reported, the polymerization of other acetylenic esters has been explored. The resulting polymers can have applications in areas such as conductive materials, sensors, and membranes. The ester functionality of this compound could also be used for post-polymerization modification, allowing for the tuning of the polymer's properties. Furthermore, its derivatives could be incorporated as comonomers in the synthesis of various resins to impart specific characteristics. The field of acetylenic polymers includes a diverse range of materials with applications in drug delivery, personal care, and industrial processes. ashland.com

| Polymer Type | Potential Monomer Role | Potential Application |

| Substituted Polyacetylenes | Primary monomer | Conductive materials, Optical devices |

| Copolymers | Comonomer | Modified resins, Functional coatings |

| Functional Polymers | Precursor for post-polymerization modification | Materials with tunable properties |

This table outlines potential applications of this compound in polymer science based on the reactivity of acetylenic compounds.

Analytical Chemistry of Methyl 2 Nonynoate in Research

Chromatographic Techniques for Methyl 2-Nonynoate Analysis

Chromatography, a cornerstone of analytical chemistry, provides powerful methods for separating and analyzing this compound from various mixtures. These techniques are often coupled with mass spectrometry to provide definitive identification and quantification. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Gas chromatography-mass spectrometry (GC-MS) is a widely utilized and effective technique for the analysis of volatile compounds like this compound. ocl-journal.orgchromatographyonline.com In this method, the sample is vaporized and separated based on the compound's boiling point and affinity for the stationary phase within the gas chromatograph. The separated components then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum that serves as a chemical fingerprint for identification.

Research has demonstrated the successful use of GC-MS for both qualitative and quantitative analysis of this compound in complex samples such as essential oils and perfumes. ocl-journal.orgscribd.com The technique's high sensitivity allows for the determination of detection and quantification limits for various allergens, including this compound. ocl-journal.org For instance, in the analysis of dishwashing detergents, GC-MS in selected ion monitoring (SIM) mode was used to identify and quantify a range of fragrance allergens, with methyl 2-octynoate (a related compound) being one of the analytes. tandfonline.com This highlights the capability of GC-MS to monitor specific compounds in complex consumer product matrices. tandfonline.com The total run time for such an analysis can be as short as 24 minutes. tandfonline.com

Table 1: GC-MS Parameters for Fragrance Allergen Analysis

| Parameter | Value |

|---|---|

| Column | Agilent J&W HP-5MS |

| Initial Temperature | 50 °C (hold 1 min) |

| Temperature Ramp 1 | 10 °C/min to 135 °C |

| Temperature Ramp 2 | 9 °C/min to 195 °C |

| Temperature Ramp 3 | 15 °C/min to 280 °C (hold 2 min) |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 2 µL |

| Split Ratio | 20:1 |

| Detection Mode | Selected Ion Monitoring (SIM) |

| Mass Range | 40-350 m/z |

This table summarizes typical parameters used in the GC-MS analysis of fragrance allergens, including related compounds to this compound. tandfonline.com

Headspace-Programmed Temperature Vaporization-Fast Gas Chromatography-Quadrupole Mass Spectrometry

For the analysis of volatile compounds in complex matrices like cosmetics, a specialized technique known as headspace-programmed temperature vaporization-fast gas chromatography-quadrupole mass spectrometry (HS-PTV-Fast GC-qMS) has been developed. nih.govresearchgate.net This method is particularly advantageous as it minimizes sample preparation, thereby reducing analysis time and potential for error. researchgate.net

In this technique, the volatile compounds in the headspace of a sample vial are introduced into the GC system. researchgate.net The use of a programmable temperature vaporizer (PTV) allows for either solvent-vent injection for enhanced sensitivity at trace levels or hot-split injection for quantifying compounds at higher concentrations. nih.govresearchgate.net This method has been successfully applied to the qualitative and quantitative analysis of 24 volatile allergens in cosmetics, including the related compound methyl 2-octynoate. nih.gov The entire analysis can be completed in approximately 12 minutes, demonstrating its efficiency. nih.govresearchgate.net The method's reliability is further enhanced by using a standard addition procedure to overcome matrix effects. nih.govresearchgate.net

UltraPerformance Convergence Chromatography (UPC²) with Mass Spectrometry

UltraPerformance Convergence Chromatography (UPC²), a modern separation technique, offers a compelling alternative to both gas and liquid chromatography for analyzing a wide range of compounds. mdpi.comlcms.cz It utilizes carbon dioxide as the primary mobile phase, often with a co-solvent, providing unique selectivity. lcms.czwaters.com When coupled with mass spectrometry (UPC²-MS), it becomes a powerful tool for the fast analysis of cosmetic allergens, including this compound. slideshare.netlcms.cz

A key advantage of UPC² is its ability to analyze both volatile and non-volatile compounds in a single run, which is a significant improvement over traditional chromatographic methods. mdpi.com A 7-minute UPC²-MS method has been developed for the specific, selective, and sensitive analysis of fragrance allergens in perfumes and personal care products. lcms.cz This rapid analysis time is a considerable benefit for high-throughput screening. lcms.cz The system can be interfaced with various mass spectrometry detectors, and the use of a make-up solvent can enhance ionization and sensitivity. lcms.czwaters.com

Table 2: UPC²-MS Configuration for Allergen Analysis

| Component | Description |

|---|---|

| Chromatography System | Waters ACQUITY UPC² |

| Primary Mobile Phase | Carbon Dioxide |

| Co-solvent | Methanol (B129727) with 20 mM ammonium (B1175870) formate |

| Detector | Mass Spectrometer (e.g., Xevo TQD) |

| Ionization Modes | ESI, APCI, APPI |

| Run Time | 7 minutes |

This table outlines the typical configuration for the fast analysis of cosmetic allergens using UPC²-MS. lcms.czlcms.cz

Liquid Chromatography-Mass Spectrometry (LC-MS) in Metabolomic Studies

Liquid chromatography-mass spectrometry (LC-MS) is an indispensable tool in metabolomics, the large-scale study of small molecules within biological systems. nih.gov While direct metabolomic studies focusing specifically on this compound are not extensively documented in the provided context, the principles of LC-MS are highly relevant for its analysis, particularly if it were to be identified as a metabolite in a biological sample.

In a broader metabolomics study of endophytic fungal extracts, this compound was identified as one of the chemical compounds present. mdpi.com This identification was likely achieved through a comprehensive analysis of the extract using techniques such as LC-MS/MS, which allows for the separation of complex mixtures and the structural elucidation of individual components through their fragmentation patterns. mdpi.com The use of databases and molecular networking tools like the Global Natural Products Social Molecular Networking (GNPS) aids in the annotation and identification of compounds like this compound in complex biological extracts. mdpi.com

Spectroscopic Characterization of this compound and its Derivatives

Spectroscopic techniques provide detailed information about the molecular structure and electronic properties of this compound and its derivatives.

Electron Spin Resonance (ESR) Spectroscopy for Radical Studies

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a highly sensitive method for studying molecules with unpaired electrons, such as free radicals. nih.gov This technique can provide valuable information about the structure, orientation, and environment of radical species. rsc.org

A notable study utilized ESR to investigate an acetylenic radical generated from X-irradiated this compound. acs.orgglobalauthorid.com The compound was trapped within two different host crystals, urea (B33335) and perhydrotriphenylene, to create an ordered environment. globalauthorid.com By analyzing the ESR spectra of the resulting radical, researchers were able to gain insights into its electronic structure and its interaction with the surrounding crystal lattice. globalauthorid.com Such studies are fundamental to understanding the reactivity and potential degradation pathways of acetylenic compounds like this compound under high-energy conditions. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework.

While a specific ¹H NMR spectrum for this compound is not publicly available, data for its close structural analog, methyl 2-octynoate (C₉H₁₄O₂), offers significant insight. jacvam.jpmedchemexpress.comchemicalbook.com The proton signals for methyl 2-octynoate are well-defined, with the methyl ester protons appearing as a sharp singlet and the various methylene (B1212753) groups of the alkyl chain appearing as multiplets at distinct chemical shifts. The terminal methyl group of the hexyl chain typically presents as a triplet.

Conversely, the ¹³C NMR spectrum for this compound provides a clear map of its carbon skeleton. The distinct chemical environments of the ten carbon atoms in the molecule result in a unique set of signals. The carbonyl carbon of the ester group is characteristically downfield, while the two sp-hybridized carbons of the alkyne functional group have their own specific resonances. The remaining signals correspond to the methyl ester carbon and the seven carbons of the heptyl chain.

Table 1: Representative ¹H NMR Data for Methyl 2-Octynoate (Note: Data for a close homolog of this compound)

| Assignment | Chemical Shift (ppm) |

| A | 3.757 |

| B | 2.336 |

| C | 1.586 |

| D | 1.39 |

| E | 1.34 |

| F | 0.910 |

Data sourced from ChemicalBook. jacvam.jp

Table 2: ¹³C NMR Spectral Data for this compound

| Hz | ppm | Int. | |

| 1 | 3858.93 | 154.357 | 157 |

| 2 | 2235.84 | 89.434 | 129 |

| 3 | 1827.64 | 73.106 | 134 |

| 4 | 1313.28 | 52.531 | 1000 |

| 5 | 780.08 | 31.203 | 313 |

| 6 | 707.52 | 28.301 | 309 |

| 7 | 690.03 | 27.601 | 301 |

| 8 | 565.02 | 22.601 | 309 |

| 9 | 470.02 | 18.801 | 228 |

| 10 | 350.01 | 14.000 | 229 |

Data sourced from ChemicalBook.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. In the case of this compound, the IR spectrum reveals characteristic absorption bands that confirm its structure.

A gas-phase IR spectrum from the National Institute of Standards and Technology (NIST) displays the key vibrational modes of the molecule. nist.gov The most prominent features include a strong absorption band corresponding to the C=O (carbonyl) stretch of the ester functional group, typically found in the region of 1700-1750 cm⁻¹. Another critical absorption is the C≡C (alkyne) stretch, which is weaker and appears in the 2100-2260 cm⁻¹ region. The spectrum also shows characteristic C-H stretching vibrations for both sp³-hybridized carbons of the alkyl chain and the sp-hybridized carbon of the methyl ester group, usually observed around 2850-3000 cm⁻¹.

For comparison, the Attenuated Total Reflectance (ATR)-IR spectrum of the related compound, ethyl 2-nonynoate, shows similar characteristic peaks, providing further confidence in the functional group analysis. nih.gov

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Description |

| C=O Stretch | ~1730 | Strong absorption, characteristic of the ester carbonyl group. |

| C≡C Stretch | ~2240 | Weaker absorption, indicative of the internal alkyne. |

| C-H Stretch (sp³) | ~2850-3000 | Multiple bands for the alkyl chain and methyl ester. |

Data interpretation based on typical IR correlation tables and the NIST gas-phase spectrum. nist.gov

Development of High-Throughput Screening Methods for this compound Reactivity

In the context of chemical safety and sensitization potential, high-throughput screening (HTS) methods are crucial for rapidly assessing the reactivity of compounds like this compound. The Direct Peptide Reactivity Assay (DPRA) is a prominent in chemico HTS method that evaluates the reactivity of a chemical with model synthetic peptides containing cysteine or lysine (B10760008) residues. nih.gov This reactivity is a key molecular initiating event in skin sensitization.

This compound has been shown to be positive in the DPRA, indicating its potential as a skin sensitizer (B1316253). jacvam.jp More specifically, a modified spectrophotometric version of the assay, known as Spectro-DPRA, has been developed to enhance throughput and has provided quantitative data on the reactivity of this compound. nih.gov

In a pre-validation study of the Spectro-DPRA, this compound demonstrated significant reactivity towards the cysteine peptide, with a depletion of 41.3%. nih.gov Its reactivity with the lysine peptide was considerably lower, showing a depletion of 1.4%. nih.gov This differential reactivity highlights the electrophilic nature of the α,β-unsaturated ester, which makes it susceptible to nucleophilic attack, particularly from the thiol group of cysteine. These findings are consistent with its classification as a moderate sensitizer. oup.comoup.com The development of such HTS methods allows for the efficient screening of numerous chemicals, providing valuable data for risk assessment without the need for animal testing.

Table 4: Peptide Depletion Data for this compound from Spectro-DPRA

| Peptide | % Depletion |

| Cysteine | 41.3 |

| Lysine | 1.4 |

Data from a pre-validation study of the Spectro-DPRA. nih.gov

Biochemical and Biological Research Aspects of Methyl 2 Nonynoate

Investigations into Metabolic Pathways Involving Methyl 2-Nonynoate

As a fatty acid ester, this compound is implicated in several core metabolic processes, primarily related to lipid and fatty acid metabolism. hmdb.cafoodb.ca Its metabolic fate is generally predicted to follow the pathways established for similar endogenous and exogenous lipids.

The metabolism of this compound is expected to begin with the hydrolysis of its ester bond, a reaction catalyzed by non-specific esterases or lipases present in various tissues. This enzymatic cleavage yields two products: 2-nonynoic acid and methanol (B129727). chemicalbook.in The released methyl group, in the form of methanol, can then enter the one-carbon metabolic pool. Methanol is oxidized to formaldehyde (B43269) and then to formic acid, which can subsequently be incorporated into folate-dependent pathways. These pathways are crucial for the synthesis of nucleotides and amino acids, as well as for methylation reactions throughout the body.

Metabolomics databases classify this compound and its close structural analogs as participants in lipid metabolism pathways. hmdb.cafoodb.cafoodb.cahmdb.ca Following hydrolysis, the resulting 2-nonynoic acid component enters the fatty acid metabolic stream. chemicalbook.in Due to its structural nature as an acetylenic fatty acid, it is handled by the cellular machinery responsible for processing dietary and synthesized fats. Its involvement suggests it can serve as an energy source or be incorporated into more complex lipid structures. foodb.ca

The primary catabolic route for fatty acids is mitochondrial β-oxidation. The metabolism of 2-nonynoic acid, the hydrolytic product of this compound, would presumably follow this pathway to generate acetyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle for complete oxidation and energy production. femaflavor.org The presence of the carbon-carbon triple bond at the C2 position requires specific enzymatic steps for its metabolism to proceed. The pathway for acetylenic fatty acids typically involves hydration or reduction of the triple bond to a double bond, which can then be acted upon by enzymes of the standard β-oxidation spiral, such as enoyl-CoA isomerase or reductase, to generate a suitable substrate for further processing.

Fatty acids and their derivatives are known to function as signaling molecules and are essential components of lipid transport systems. Database entries indicate a role for this compound in cell signaling and lipid transport processes. hmdb.cafoodb.cafoodb.cahmdb.ca Free fatty acids can act as ligands for nuclear receptors, modulating gene expression, or serve as precursors for the synthesis of eicosanoids and other lipid mediators. For transport between tissues, the hydrophobic 2-nonynoic acid molecule would likely bind to carrier proteins like albumin in the bloodstream to be delivered to various cells for metabolism or storage. foodb.ca It may also play a role as a component of cellular membranes, potentially influencing membrane stability. foodb.cafoodb.ca

Table 1: Predicted Metabolic and Biological Roles of this compound

| Category | Role / Pathway | Reference |

|---|---|---|

| Metabolic Pathway | Fatty Acid Metabolism | hmdb.cafoodb.cafoodb.cahmdb.ca |

| Lipid Metabolism Pathway | hmdb.cafoodb.cafoodb.cahmdb.ca | |

| Cellular Process | Cell Signaling | hmdb.cafoodb.cafoodb.cahmdb.ca |

| Biochemical Process | Lipid Transport | hmdb.cafoodb.cafoodb.cahmdb.ca |

| Biological Role | Energy Source | foodb.cahmdb.ca |

| Nutrient | foodb.cafoodb.ca | |

| Membrane Stabilizer | foodb.cafoodb.ca |

Enzymatic Transformations and Biocatalysis Studies

The primary enzymatic transformation of this compound in vivo is hydrolysis by esterases. In the context of biocatalysis, enzymes are explored for their potential to perform specific, selective transformations on synthetic substrates. Research into the enzymatic resolution of related amino acids and esters suggests that lipases and acylases could be employed for such purposes. acs.org For instance, these enzymes could potentially be used for the enantioselective synthesis or modification of chiral compounds derived from or similar to this compound. The reactivity of the alkynyl group also makes it a target for enzymatic reactions such as hydration or reduction, which could be exploited for synthetic applications in biotechnology. zhishangchem.com

Biological Activity and Interaction Mechanisms

The electrophilic nature of the α,β-unsaturated system in this compound is central to its biological activity and interaction mechanisms. industrialchemicals.gov.au This reactivity allows it to form covalent bonds with biological nucleophiles, such as the amino acid residues in proteins. oup.com

It has been identified as a hapten, a small molecule that can elicit an immune response only when attached to a large carrier such as a protein. medchemexpress.com This property is the basis for its classification as a skin sensitizer (B1316253). industrialchemicals.gov.aufragranceconservatory.com The proposed mechanism involves the reaction of the electrophilic this compound with nucleophilic side chains of amino acids (like cysteine or lysine) in skin proteins, forming a hapten-protein conjugate that is then recognized by the immune system. oup.com

Furthermore, research into related electron-deficient alkynes has revealed significant nematicidal activity against the root-knot nematode Meloidogyne incognita. nih.gov The proposed mode of action involves the inhibition of vacuolar-type H+-ATPase (V-ATPase), an enzyme critical for nematode survival. nih.gov This inhibition is thought to occur via a covalent interaction, specifically a 1,4 hetero-Michael addition, between the alkyne and nucleophilic cysteine residues at the enzyme's catalytic site. nih.gov This interaction forms inactive S-alkylated adducts, leading to the impairment of the V-ATPase and subsequent paralysis or death of the nematode. nih.gov While a study tested several alkynes, including the structurally similar ethyl 2-nonynoate, it highlighted the potential of this chemical class as nematicides. nih.gov

In some natural products, this compound is a component of essential oils, such as that from Viola odorata, where it contributes to the characteristic floral scent. mdpi.com Studies on such oils have investigated their antimicrobial properties, though the activity of the oil is a result of the complex mixture of its components. mdpi.com

**Table 2: Nematicidal Activity of Selected Electron-Deficient Alkynes against *M. incognita***

| Compound | EC₅₀ / 48 h ± SD (mg/L) | Reference |

|---|---|---|

| 3-Butyn-2-one | 2.38 ± 0.31 | nih.gov |

| Methyl propiolate | 2.83 ± 0.28 | nih.gov |

| 4-Phenyl-3-butyn-2-one | 13 ± 0.21 | nih.gov |

| 1-Chloro-4-phenyl-3-butyn-2-one | 7.5 ± 1.4 | nih.gov |

| Ethyl 2-hexynoate | 75 ± 10 | nih.gov |

| Ethyl 2-nonynoate | >50 | nih.gov |

| Ethyl 2-butynoate | >100 | nih.gov |

Data extracted from a study on electron-deficient alkynes. nih.gov

Studies on Skin Sensitization Potential and Mechanistic Domains

The potential for a chemical to cause skin sensitization is a key area of research in toxicology. For this compound, this has been investigated through a variety of methods, including in chemico, in vitro, and human studies. These studies help to understand the mechanisms by which this compound may induce an allergic response and to determine safe levels of use. fragranceconservatory.com The Research Institute for Fragrance Materials (RIFM) has assessed the safety of this compound and found that it has the potential to induce skin sensitization in a small fraction of the population. fragranceconservatory.com

The initial step in skin sensitization is the binding of a chemical to skin proteins. nih.gov In chemico assays like the Direct Peptide Reactivity Assay (DPRA) are designed to mimic this by measuring the reactivity of a test chemical with synthetic peptides containing cysteine or lysine (B10760008). fdsc.or.jpwpmucdn.com

This compound has been shown to be positive in the DPRA, indicating its potential to react with proteins. industrialchemicals.gov.aunih.gov Studies have demonstrated that this compound exhibits high reactivity with peptides. nih.govoup.comjacvam.go.jp In one study, the peptide depletion for this compound was reported as 41.3% for cysteine and 1.4% for lysine. nih.gov Another study using a high-throughput mass spectrometry-based DPRA found a cysteine peptide depletion of 39.99% for this compound. wpmucdn.com

The reactivity of this compound is attributed to its α,β-unsaturated ester group, which can react with proteins via a Michael addition mechanism. nih.govsenzagen.com This high reactivity classification from DPRA results is a key piece of evidence in assessing its sensitization potential. oup.comjacvam.go.jp

Table 1: Peptide Reactivity Data for this compound

| Assay | Peptide | Depletion (%) | Reactivity Classification |

|---|---|---|---|

| Spectro-DPRA | Cysteine | 41.3 | High |

| Spectro-DPRA | Lysine | 1.4 | - |

| HT-MS DPRA | Cysteine | 39.99 | - |

| DPRA | - | - | High |

To further investigate the sensitization potential of this compound, in vitro assays using human cell lines are employed. These assays assess cellular responses that are characteristic of the sensitization process.

This compound has tested positive in several in vitro sensitization assays, including the KeratinoSens™ assay and the human Cell Line Activation Test (h-CLAT). nih.govindustrialchemicals.gov.au The KeratinoSens™ assay measures the activation of the Keap1-Nrf2-ARE pathway in human keratinocytes, which is a key pathway induced by many skin sensitizers. nih.gov The h-CLAT, on the other hand, measures the upregulation of cell surface markers CD54 and CD86 in a human monocytic leukemia cell line (THP-1 cells). nih.govresearchgate.net

The positive results from these cellular assays provide further evidence for the skin sensitization potential of this compound, complementing the findings from in chemico reactivity assays. nih.govindustrialchemicals.gov.au

Table 2: In Vitro Sensitization Assay Results for this compound

| Assay | Result |

|---|---|

| KeratinoSens™ | Positive |

| h-CLAT | Positive |

| U-Sens™ | Positive |

The Human Repeat Insult Patch Test (HRIPT) is a clinical study used to assess the skin sensitization potential of a substance in human volunteers. inchem.org Analysis of HRIPT data for this compound provides valuable information on its effects on human skin.

In one HRIPT study, this compound showed positive reactions at a concentration of 118 µg/cm², which is equivalent to an estimated EC3 value of approximately 0.5%. industrialchemicals.gov.au The No Observed Effect Level (NOEL) from human studies has been reported as 24 µg/cm², while the Lowest Observed Effect Level (LOEL) was 118 µg/cm². nih.gov

However, it's important to note that a Local Lymph Node Assay (LLNA) in mice gave an EC3 value of 2.5% (625 µg/cm²), which was not confirmed by the HRIPT results, suggesting the LLNA may underestimate the potency of this compound in humans. industrialchemicals.gov.aucefic-lri.org In a set of 57 fragrance chemicals, the LLNA prediction for this compound was found to be approximately 26 times too weak compared to human data. cefic-lri.org

Based on a comprehensive review of available data, including HRIPT results, this compound has been categorized as a strong sensitizer. nih.govnih.gov

Table 3: Human and Animal Skin Sensitization Data for this compound

| Test | Parameter | Value |

|---|---|---|

| HRIPT | NOEL | 24 µg/cm² |

| HRIPT | LOEL | 118 µg/cm² |

| LLNA | EC3 | 2.5% (625 µg/cm²) |

Investigation of Effects on Biological Systems

The biological effects of this compound extend beyond skin sensitization and have been a subject of biochemical research. As an alkyne, its unique chemical structure makes it a tool for studying various biological processes. chemimpex.com

Alkynes, including this compound and its analog methyl 2-octynoate, are utilized in biochemical studies to examine their effects on cellular systems. chemimpex.com These investigations can provide insights into cellular processes and potential therapeutic applications. chemimpex.com While specific studies detailing the broad biological effects of this compound are limited, its use as a fragrance ingredient has prompted extensive safety assessments. fragranceconservatory.comsenzagen.com

Genotoxicity and Mutagenicity Assessments of this compound Analogs

Genotoxicity and mutagenicity assays are crucial for evaluating the potential of a chemical to cause genetic damage. While direct data on this compound is sometimes limited, studies on its close analogs, such as methyl 2-octynoate, provide valuable insights. femaflavor.org

Based on the weight of evidence from in vitro, in vivo, and in silico data, this compound and related chemicals are not expected to be genotoxic. industrialchemicals.gov.au In silico analyses using tools like the OECD QSAR Toolbox have not identified structural alerts for mutagenicity for this compound or its potential skin metabolites. industrialchemicals.gov.au

The in vivo micronucleus assay is a test used to assess the clastogenic (chromosome-breaking) potential of a chemical.

In a study evaluating the genotoxic potential of this compound analogs, mice were administered this compound via a single intraperitoneal injection at concentrations of 154, 231, or 308 mg/kg bw. industrialchemicals.gov.au The results showed no significant increase in the number of micronucleated polychromatic erythrocytes in bone marrow samples. industrialchemicals.gov.au Similarly, its analog, methyl 2-octynoate, also tested negative in a micronucleus assay. industrialchemicals.gov.aufemaflavor.org These findings suggest that this compound does not induce chromosomal damage in vivo. industrialchemicals.gov.au

Basc Test for Sex-Linked Recessive Lethal Mutations

This compound has been evaluated for its potential to induce genetic mutations using the Basc test, a specific assay designed to detect sex-linked recessive lethal mutations in the fruit fly, Drosophila melanogaster. In a study assessing the genotoxicity of various fragrance ingredients, adult Drosophila melanogaster were exposed to this compound by feeding. femaflavor.org The flies were administered a 2.5 mM solution, which corresponds to a concentration of 421 µg/mL, for a duration of three days. femaflavor.org

The research aimed to determine if the ingestion of this compound led to an increase in the frequency of lethal mutations on the X chromosome of the male germ cells. The results of the experiment indicated that under these conditions, there was no reported change in the frequency of mutations. femaflavor.org This finding suggests that this compound did not exhibit mutagenic activity in the Drosophila melanogaster sex-linked recessive lethal mutation assay. femaflavor.org Alongside this compound, a related compound, Methyl 2-octynoate, was also tested and similarly showed no increase in mutation frequency. femaflavor.org

Interactive Table: Basc Test on this compound

| Test Substance | Organism | Concentration (mM) | Concentration (µg/mL) | Exposure Duration | Result |

| This compound | Drosophila melanogaster | 2.5 | 421 | 3 days | No change in mutation frequency |

| Methyl 2-octynoate | Drosophila melanogaster | 1.0 | 154 | 3 days | No change in mutation frequency |

Natural Occurrence and Biosynthesis Research

Research into the natural presence of this compound indicates that the compound has apparently not been reported to occur in nature. chemicalbook.comthegoodscentscompany.com It is primarily recognized as a synthetic substance used as a fragrance ingredient in perfumes and cosmetics. chemicalbook.comlcms.cz Its characteristic scent is described as having violet-like and green floral notes. chemicalbook.comthegoodscentscompany.com

Identification in Natural Product Extracts

Consistent with the understanding that this compound is a synthetic molecule, it is not listed among the thousands of compounds identified in databases of natural products. chemicalbook.comthegoodscentscompany.comnih.gov While many related esters and acetylenic compounds are found in various plants, fungi, and microbes, this compound itself is conspicuously absent from inventories of naturally occurring chemicals. nih.govresearchgate.net Analytical studies that screen for fragrance allergens in cosmetics and essential oils include this compound as a target analyte due to its use in commercial products, not because it is a natural component of these oils. ocl-journal.orgchromatographyonline.com

Biosynthetic Pathways of Acetylenic Compounds

Although this compound is not a known natural product, its structure as an acetylenic compound places it within a class of molecules that are biosynthesized through established pathways in various organisms, particularly plants and fungi. researchgate.netontosight.aitandfonline.com The biosynthesis of acetylenic compounds, or alkynes, typically originates from fatty acid or polyketide precursors. ontosight.ai

The key enzymatic step in forming the characteristic carbon-carbon triple bond involves the action of a desaturase enzyme, often a membrane-bound fatty acid desaturase/acetylenase. researchgate.netontosight.ai This process generally involves the introduction of double and then triple bonds into a fatty acid chain. ontosight.ai The general pathway can be summarized as follows:

Backbone Formation : A fatty acid or polyketide chain is constructed through condensation reactions, catalyzed by enzymes like polyketide synthases. ontosight.ai

Introduction of Unsaturation : Acyl-ACP desaturases introduce double bonds into the fatty acid chain. ontosight.ai

Triple Bond Formation : A specialized desaturase or acetylenase enzyme acts on a double bond to create the triple bond, forming the alkyne functionality. researchgate.netontosight.ai

Further Modification : The resulting acetylenic compound can be further modified by other enzymes, such as cytochrome P450s, through reactions like hydroxylation or oxidation. ontosight.ai

For example, the biosynthesis of some terminal alkynes in microbes involves a fatty acid being activated and then undergoing dehydrogenation by a desaturase/acetylenase to generate the alkyne. researchgate.net In plants like Asparagus officinalis, complex acetylenic compounds are derived from the shikimate pathway metabolite, phenylalanine. nih.gov These pathways illustrate the biochemical machinery that exists in nature for producing acetylenic structures, even though they are not known to produce this compound specifically.

Computational Chemistry and Theoretical Studies on Methyl 2 Nonynoate

Molecular Modeling and Simulation of Methyl 2-Nonynoate

While comprehensive molecular dynamics simulations specifically for this compound are not extensively documented in publicly available literature, insights into its conformational behavior can be drawn from studies on structurally similar compounds and specific experimental contexts.

Conformational analysis of related alkynoic esters, such as ethyl 2-nonynoate, has been performed using molecular mechanics. acs.org These studies determine the global minimum energy conformation of the molecule, which is crucial for understanding its interaction with biological targets. acs.org For instance, in docking studies with proteins, the three-dimensional structure of the ligand, generated and optimized using force fields like OPLS_2005, is essential for predicting binding affinity and orientation within a receptor's active site. acs.orgnih.gov

An early study involving electron spin resonance (ESR) investigated the conformation of a radical derived from this compound. aip.org In this research, single crystals of this compound were trapped in urea (B33335) and perhydrotriphenylene inclusion compounds and then x-irradiated. aip.org The resulting stable radical, CH₃(CH₂)₄CH–C≡C–CO₂CH₃, was found to adopt significantly different conformations within the two host crystals, highlighting the influence of the molecular environment on its structure. aip.org The experimental ESR spectra were successfully simulated, and proton coupling constants were determined, providing precise details about the radical's geometry. aip.org

Table 1: Conformational Insights from Related and Derived Species

| Compound/Radical | Method | Key Findings |

| Ethyl 2-nonynoate | Molecular Mechanics (Conformational Analysis) | Determination of the global minimum energy conformation for docking studies. acs.org |

| This compound Radical | Electron Spin Resonance (ESR) | The radical CH₃(CH₂)₄CH–C≡C–CO₂CH₃ exists in different conformations depending on the host crystal (urea vs. perhydrotriphenylene). aip.org |

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR studies have been instrumental in classifying the skin sensitization potential of this compound. These in silico models correlate the chemical structure of a compound with its biological activity, providing a means to predict toxicity without animal testing.

This compound has been categorized as a "moderate" skin sensitizer (B1316253) based on Local Lymph Node Assay (LLNA) data. acs.orgmst.dk QSAR models, such as those integrated into the OECD QSAR Toolbox and OASIS-TIMES, have been used to predict the toxicological endpoints of fragrance ingredients, including this compound. industrialchemicals.gov.au For example, structural alerts for protein binding, a key mechanism in skin sensitization, have been identified for this chemical group. industrialchemicals.gov.au

The skin sensitization potency is often quantified by the EC3 value, which is the concentration required to produce a threefold increase in lymphocyte proliferation in the LLNA. For this compound, a reported EC3 value is 2.5%, corresponding to a moderate sensitization potential. mst.dk

Table 2: QSAR and In Vitro Test Results for Skin Sensitization of this compound

| Assay/Model | Endpoint | Result/Classification | Reference |

| Local Lymph Node Assay (LLNA) | EC3 Value | 2.5% | mst.dk |

| LLNA Potency Category | Sensitization Potential | Moderate | acs.org |

| OECD QSAR Toolbox | Structural Alerts | Alerts for protein binding identified for the chemical group. | industrialchemicals.gov.au |

| OASIS-TIMES | Skin Sensitization Prediction | Predictions for metabolites suggest strong sensitization potential. | industrialchemicals.gov.au |

Theoretical Investigations of Reactivity and Electronic Structure

Theoretical studies on this compound have focused on its electrophilic nature, which is central to its mechanism of action as a skin sensitizer. Chemical allergens, particularly electrophiles, can react with nucleophilic amino acids in skin proteins to form haptens, initiating an immune response.

The reactivity of this compound has been investigated through its interaction with synthetic peptides containing nucleophilic residues like cysteine and lysine (B10760008), which mimic skin proteins. researchgate.net The depletion of these peptides upon reaction with the chemical provides a quantitative measure of its reactivity. researchgate.net Studies have shown that potent allergens exhibit high peptide reactivity. researchgate.net A classification model based on cysteine and lysine reactivity demonstrated high accuracy in predicting the sensitization potential of chemicals. researchgate.net

The electronic structure of this compound, specifically the electron-deficient triple bond conjugated with the carbonyl group, makes it a Michael acceptor. This structural feature renders the β-carbon atom susceptible to nucleophilic attack by amino acid residues such as cysteine in proteins. A computational model has been developed to predict the kinetic rate constants of Michael-type acceptors with glutathione, a key biological nucleophile. This model utilizes descriptors such as the local charge-limited electrophilicity index at the β-carbon to quantify reactivity.

Table 3: Peptide Reactivity Data for this compound

| Peptide | Reactivity Ranking | Correlation with Sensitization |

| Cysteine-containing peptide | High Reactivity | Moderate to extremely potent allergens generally show moderate to high peptide reactivity. researchgate.net |

| Lysine-containing peptide | Moderate to High Reactivity | A model based on both cysteine and lysine reactivity showed 89% accuracy in predicting sensitization. researchgate.net |

| Glutathione (GSH) | Reactive | The compound is a Michael acceptor capable of reacting with nucleophiles like GSH. |

Environmental and Ecotoxicological Research of Methyl 2 Nonynoate

Environmental Fate and Distribution Studies

The environmental fate of a chemical is dictated by its physicochemical properties, which influence its distribution across different environmental compartments such as water, soil, and air. For Methyl 2-nonynoate, specific data on its mobility in soil and distribution pathways in the environment are limited. solubilityofthings.com However, general principles governing personal care products (PCPs) suggest that the primary route of entry into the environment is through municipal wastewater systems following consumer use. nih.govbrieflands.com

Being a non-polar organic compound, this compound has limited solubility in water and is more soluble in organic solvents. solubilityofthings.com This characteristic influences its behavior in aquatic environments. While detailed studies on its distribution are scarce, it is not expected to contribute to ozone depletion, photochemical ozone creation, or global warming. vigon.com

Biodegradability and Ecosystem Impact Investigations

Research indicates that this compound is considered readily biodegradable. vigon.com One study, following the OECD Test Guideline 301 F, reported a 71% degradation rate, suggesting it can be broken down in wastewater treatment plants. vigon.com Furthermore, assessments have concluded that this compound is not classified as Persistent, Bioaccumulative, and Toxic (PBT) according to the standards set by the International Fragrance Association (IFRA). nih.govgildewerk.com

Despite its biodegradability, the compound is classified as toxic to aquatic life with long-lasting effects (H411). gildewerk.comeuropa.eu This indicates a potential for harm to aquatic organisms even if the substance does not persist indefinitely in the environment. There is a noted lack of data regarding its long-term hazards to the aquatic environment. vigon.com

Table 1: Ecotoxicological Profile of this compound

| Parameter | Finding | Citation |

|---|---|---|

| Biodegradability | Readily biodegradable (71% per OECD Test Guideline 301 F) | vigon.com |

| PBT Assessment | Not considered Persistent, Bioaccumulative, and Toxic (PBT) | nih.govgildewerk.com |

| Aquatic Toxicity | Toxic to aquatic life with long lasting effects (H411) | gildewerk.comeuropa.eu |

| Endocrine Disruption | Does not contain components considered to have endocrine-disrupting properties at levels of 0.1% or higher. | gildewerk.com |

Evaluation of Environmental Risk Quotients

Environmental risk assessment for chemicals often involves calculating a risk quotient (RQ), which compares the Predicted Environmental Concentration (PEC) with the Predicted No-Effect Concentration (PNEC). The PEC is an estimate of the concentration of a substance in the environment, while the PNEC is the concentration below which adverse effects are unlikely to occur.

A risk quotient of less than 1 (<1) suggests that the chemical is unlikely to pose a significant risk to the environment at its current usage levels. For this compound, an evaluation of its environmental endpoints found that its risk quotients, based on its volume of use in Europe and North America, are below 1. nih.gov This indicates a low environmental risk under current conditions. However, some quantitative risk assessments for fragrance allergens in perfumes have noted that for specific high-exposure products, the ratio of acceptable exposure to consumer exposure could be less than 1, suggesting a potential for skin sensitization rather than a direct environmental risk. researchgate.net

Table 2: Environmental Risk Assessment Summary for this compound

| Assessment Metric | Result | Implication | Citation |

|---|---|---|---|

| Risk Quotient (PEC/PNEC) | < 1 | Low environmental risk based on current usage volumes in Europe and North America. | nih.gov |

Presence in Wastewater Systems and Environmental Contamination

The primary pathway for this compound to enter the environment is through disposal down the drain after the use of personal care and household products. nih.gov The increasing diversity and use of such products lead to a higher loading of their chemical ingredients into wastewater systems. nih.govbrieflands.com

While specific studies quantifying this compound in wastewater are not widely available, its known use patterns and its noted biodegradability in wastewater treatment plants imply its presence in these systems. industrialchemicals.gov.auvigon.com The effectiveness of wastewater treatment plants in completely removing such compounds before discharge into receiving waters is a key factor in determining the extent of environmental contamination. nih.gov Lipophilic (fat-soluble) compounds, in general, are not always entirely removed by treatment processes and can be detected in wastewater effluent. nih.gov The widespread use of this compound in numerous cosmetic and domestic products suggests its potential for broad, low-level release into aquatic environments. industrialchemicals.gov.au

Advanced Applications and Future Research Directions

Exploration in Advanced Materials Science

The distinct reactivity of Methyl 2-nonynoate makes it a compound of interest for the creation of specialized polymers and advanced materials. chemimpex.comchemimpex.com The presence of the alkyne group is central to its utility in modern polymer chemistry.

Polymer Synthesis and Modification : The alkyne functionality in this compound serves as a reactive site for various polymerization reactions. It can be utilized as a cross-linking point in polymerization processes, including cycloaddition reactions like the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". zhishangchem.com This allows for the synthesis of polymers with unique topological structures. zhishangchem.com Such polymers are being investigated for applications in high-hardness coatings and smart-responsive materials, such as gels that react to changes in pH or temperature. zhishangchem.com

| Application Area | Polymerization Role | Potential Material Type |